N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine
Description
N¹-(3,3-Diphenylpropyl)-N²-(4-methylpentan-2-yl)ethane-1,2-diamine is a branched diamine derivative characterized by a 3,3-diphenylpropyl group at the N¹ position and a 4-methylpentan-2-yl (isopentyl) substituent at the N² position.
Properties
CAS No. |
627519-66-8 |
|---|---|
Molecular Formula |
C23H34N2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(4-methylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H34N2/c1-19(2)18-20(3)25-17-16-24-15-14-23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3 |
InChI Key |
SIUKXVDGWHKSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes:
Formation of the Diphenylpropyl Intermediate: Starting with benzene and propylene, a Friedel-Crafts alkylation reaction can be used to form 3,3-diphenylpropyl chloride.
Formation of the Methylpentan-2-yl Intermediate: Using 4-methylpentan-2-ol, a dehydration reaction can produce 4-methylpent-2-ene, which can then be converted to 4-methylpentan-2-yl chloride via hydrochlorination.
Coupling Reaction: The two intermediates can be coupled with ethane-1,2-diamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(3,3-Diphenylpropyl)-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Substituent Comparison of Ethane-1,2-diamine Derivatives
| Compound Name | N¹ Substituent | N² Substituent | Key Structural Features |
|---|---|---|---|
| Target Compound | 3,3-Diphenylpropyl | 4-Methylpentan-2-yl (isopentyl) | High hydrophobicity; aromatic interactions |
| N-(Adamantan-2-yl)-N'-(3-methylbut-2-en-1-yl) | Adamantane | Isoprenyl (3-methylbut-2-en-1-yl) | Rigid adamantane; conjugated double bond |
| N'-[(4-Chlorophenyl)benzyl]-N-isobutyl | 4-Chlorophenylbenzyl | Isobutyl | Halogenated aromatic; steric bulk |
| N,N-Diethyl-N'-(2-isopropyl-6-methyl-pyrimidinyl) | Diethyl | Pyrimidinyl | Heterocyclic; hydrogen-bonding capacity |
| N,N-Diisopropylethylenediamine | Diisopropyl | Hydrogen | High branching; reduced basicity |
- Aromatic vs.
- Branching and Solubility : The isopentyl group in the target compound increases lipid solubility relative to linear chains, similar to isoprenyl groups in SQ109 analogs . However, polar substituents (e.g., methoxy in ) improve water solubility .
Physicochemical Properties
- LogP and Solubility : The diphenylpropyl group likely increases LogP (predicting high lipophilicity), contrasting with halogenated () or methoxy-containing analogs (), which balance hydrophobicity with polarity .
- Thermal Stability : Branched alkyl chains (e.g., isopentyl) improve thermal stability compared to linear chains, as seen in diisopropyl derivatives () .
Pharmacokinetic Considerations
- Metabolic Stability : Halogenated aromatics () resist oxidative metabolism, whereas the target compound’s diphenyl groups may undergo CYP450-mediated hydroxylation .
- Basicity and Distribution : Diethyl or diisopropyl substituents () reduce amine basicity, altering tissue distribution compared to the target compound’s primary/secondary amines .
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